3-(2,2-Difluoroethylthio)-benzeneboronic acid
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Overview
Description
3-(2,2-Difluoroethylthio)-benzeneboronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of both boronic acid and difluoroethylthio groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethylthio)-benzeneboronic acid typically involves the introduction of the difluoroethylthio group to a boronic acid derivative. One common method involves the reaction of 3-bromobenzeneboronic acid with 2,2-difluoroethylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethylthio)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoroethylthio group can be reduced to form the corresponding ethylthio derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Ethylthio derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Difluoroethylthio)-benzeneboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethylthio)-benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The difluoroethylthio group can enhance the lipophilicity and binding affinity of the compound, allowing it to interact more effectively with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethylthio)-phenylboronic acid
- 3-(2,2-Difluoroethylthio)-benzenephosphonic acid
- 3-(2,2-Difluoroethylthio)-benzeneacetic acid
Uniqueness
3-(2,2-Difluoroethylthio)-benzeneboronic acid is unique due to the presence of both boronic acid and difluoroethylthio groups. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications. The difluoroethylthio group also imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability .
Properties
CAS No. |
915402-02-7 |
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Molecular Formula |
C8H9BF2O2S |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
[3-(2,2-difluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BF2O2S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4,8,12-13H,5H2 |
InChI Key |
PRMUZXGMCOKPHU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)SCC(F)F)(O)O |
Origin of Product |
United States |
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